molecular formula C22H22N4O2 B11129054 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11129054
M. Wt: 374.4 g/mol
InChI Key: UFCXGGIJDBLGES-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that belongs to the indole derivative family. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound features an indole core structure, which is a common motif in many natural products and pharmaceuticals.

Preparation Methods

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the coupling of indole derivatives through amide bond formation. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the reaction between an amine and a carboxylic acid . This method is widely used in organic synthesis due to its efficiency and reliability.

Chemical Reactions Analysis

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for the synthesis of more complex molecules and as a probe to study biological processes. In medicinal chemistry, indole derivatives are explored for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities .

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar compounds to 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide include other indole derivatives such as tryptamine, serotonin, and melatonin. These compounds share the indole core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C22H22N4O2/c1-15(27)25-20-7-4-8-21-18(20)10-12-26(21)14-22(28)23-11-9-16-13-24-19-6-3-2-5-17(16)19/h2-8,10,12-13,24H,9,11,14H2,1H3,(H,23,28)(H,25,27)

InChI Key

UFCXGGIJDBLGES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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